Regioisomeric LogP Differentiation: Ortho- vs Meta-Dimethoxymethyl Substitution Increases Lipophilicity by ΔLogP = 0.31
4-Chloro-2-(dimethoxymethyl)aniline (ortho isomer, CAS 2244088-10-4) exhibits a computed LogP of 2.21 , whereas its meta-substituted regioisomer 4-chloro-3-(dimethoxymethyl)aniline (CAS 2244085-05-8) has a LogP of 1.90 . This represents a ΔLogP of +0.31, indicating that the ortho-dimethoxymethyl arrangement confers measurably higher lipophilicity. For comparison, the unsubstituted parent 4-chloroaniline has a LogP of approximately 1.83 , meaning the ortho-dimethoxymethyl group adds +0.38 log units versus the parent scaffold.
| Evidence Dimension | Lipophilicity (computed LogP) |
|---|---|
| Target Compound Data | LogP = 2.21 (4-Chloro-2-(dimethoxymethyl)aniline, ortho isomer) |
| Comparator Or Baseline | LogP = 1.90 (4-Chloro-3-(dimethoxymethyl)aniline, meta isomer); baseline LogP = 1.83 (4-chloroaniline) |
| Quantified Difference | ΔLogP = +0.31 vs meta regioisomer; ΔLogP = +0.38 vs 4-chloroaniline parent |
| Conditions | Computed LogP values; source data from Leyan (target) and Fluorochem (comparator) vendor specifications; 4-chloroaniline values from chemicalbook.cn compiled literature data |
Why This Matters
Higher lipophilicity directly impacts membrane permeability, protein binding, and chromatographic retention—making the ortho isomer preferable for applications where increased logD/logP is desirable in lead optimization or where chromatographic separation from the meta isomer is required.
